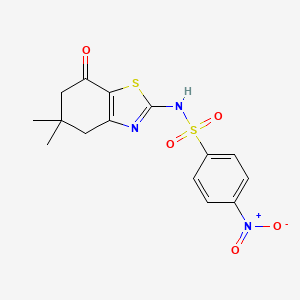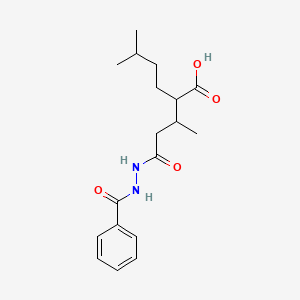![molecular formula C17H14N2O4 B15029945 (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15029945.png)
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of oxime esters This compound is characterized by its unique structure, which includes an indole core, a methoxyphenyl group, and an oxime ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.
Oxime Ester Formation: The oxime ester functionality is introduced by reacting the indole derivative with hydroxylamine to form the oxime, followed by esterification with 4-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-({[(4-chlorophenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-({[(4-nitrophenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C17H14N2O4 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C17H14N2O4/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-23-17(21)11-7-9-12(22-2)10-8-11/h3-10H,1-2H3/b18-15- |
Clave InChI |
XJRUNEHKLCXGFD-SDXDJHTJSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=C(C=C3)OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.3.1.1(3,7)]decan-6-one, 2-(4-allyloxyphenyl)-5,7-dipropyl-1,3-diaza-](/img/structure/B15029864.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B15029874.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclohexanecarboxamide](/img/structure/B15029890.png)
![3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanenitrile](/img/structure/B15029891.png)
![methyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15029893.png)

![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15029913.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15029920.png)
![1-(4-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15029922.png)
![4-{5-[(3-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide](/img/structure/B15029929.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B15029937.png)

![4-{(Z)-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15029955.png)
